5-Bromo-2,4-difluorobenzonitrile
Overview
Description
5-Bromo-2,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H2BrF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 5th, 2nd, and 4th positions, respectively. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2,4-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,4-difluorobenzonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,4-difluorobenzonitrile can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-difluorobenzonitrile is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the agrochemical industry, this compound is used to produce herbicides and pesticides. It is also employed in the synthesis of specialty chemicals used in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the derivative and its intended use .
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzonitrile
- 4-Bromo-2,5-difluorobenzonitrile
- 2,4-Difluorobenzonitrile
Comparison: 5-Bromo-2,4-difluorobenzonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved selectivity or reactivity .
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQMPZRISKJUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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